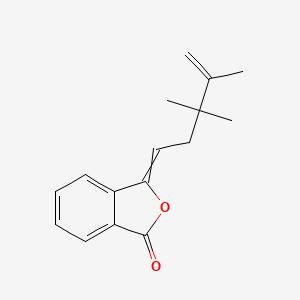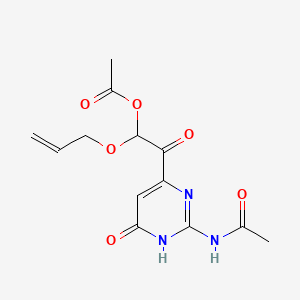
cis-Bicyclo(4.1.0)hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Bicyclo(4.1.0)hept-3-ene is an organic compound with the molecular formula C7H10. It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
cis-Bicyclo(4.1.0)hept-3-ene can be synthesized through various methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications. The choice of catalyst and reaction conditions would be optimized for yield and purity in an industrial setting.
化学反応の分析
Types of Reactions
cis-Bicyclo(4.1.0)hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclohexane derivatives.
科学的研究の応用
cis-Bicyclo(4.1.0)hept-3-ene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research into its medicinal properties is ongoing, with some derivatives showing promise as pharmaceutical agents.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of cis-Bicyclo(4.1.0)hept-3-ene involves its unique bicyclic structure, which can undergo ring-opening reactions. The release of cyclopropyl ring strain (27.5 kcal/mol) serves as a thermodynamic driving force for these reactions . The double bond within the skeleton can coordinate to metal species, facilitating various transformations.
類似化合物との比較
Similar Compounds
trans-Bicyclo(4.1.0)hept-3-ene: This isomer has a different spatial arrangement of atoms, leading to distinct reactivity and properties.
Bicyclo(3.1.0)hexane: Another bicyclic compound with a smaller ring system, showing different chemical behavior.
Norbornene (Bicyclo(2.2.1)hept-2-ene): A well-studied bicyclic compound with applications in polymer chemistry.
Uniqueness
cis-Bicyclo(4.1.0)hept-3-ene is unique due to its specific ring strain and the ability to undergo a variety of ring-opening reactions. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
特性
CAS番号 |
16554-83-9 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2 |
InChIキー |
JBFDZEJAJZJORO-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



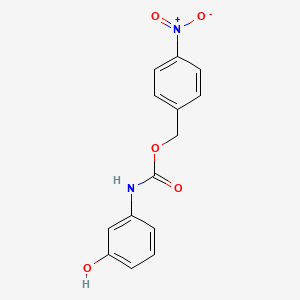
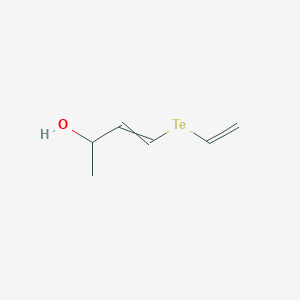
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
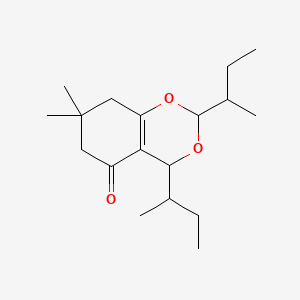
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)

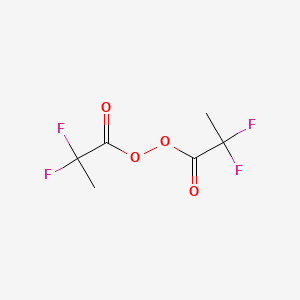
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)

